molecular formula C21H30O3 B13436290 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

Cat. No.: B13436290
M. Wt: 330.5 g/mol
InChI Key: ICFLNIOJLONJAO-BZYBLJFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a high-value D-homo steroid compound supplied as a well-characterized chemical reference standard. This compound is structurally categorized as a D-homoandrostane, a class of steroids featuring an expanded, six-membered D ring . It is specifically recognized as a specified impurity of progesterone, making it a critical analytical standard for the pharmaceutical industry . Its primary research application is in the development and validation of analytical methods, particularly for Quality Control (QC) procedures and regulatory submissions such as Abbreviated New Drug Applications (ANDAs) . The compound is of significant interest in the field of steroid chemistry and biocatalysis. D-homo steroids are often formed through microbial Baeyer-Villiger oxidation, a key reaction catalyzed by fungal enzymes like Baeyer-Villiger monooxygenases (BVMOs), which selectively insert an oxygen atom into the steroid D-ring to form a lactone, thereby expanding the ring structure . This environmentally friendly biocatalytic process is a promising route to new steroids and is a subject of ongoing research for the synthesis of novel pharmaceutical intermediates . The structural modification involving the expansion of the D-ring is a crucial strategy for modulating the biological activity and metabolic fate of steroid molecules, providing researchers with a tool to explore new chemical space and develop compounds with potential therapeutic applications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1S,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione

InChI

InChI=1S/C21H30O3/c1-19-10-8-14(22)12-13(19)4-5-15-16(19)9-11-20(2)17(15)6-7-18(23)21(20,3)24/h12,15-17,24H,4-11H2,1-3H3/t15-,16-,17+,19+,20+,21-/m1/s1

InChI Key

ICFLNIOJLONJAO-BZYBLJFLSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC(=O)[C@@]4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)C4(C)O)C

Origin of Product

United States

Preparation Methods

Oxidation of Steroidal Precursors

The core approach involves starting from structurally related steroidal compounds such as 17-oxygenated androstane derivatives, which are subjected to selective oxidation. A common pathway involves oxidation at specific positions of the steroid nucleus to introduce the keto groups at C-3 and C-17, with subsequent hydroxylation at C-17α.

Research Findings:

  • The oxidation of 17α-hydroxy steroids using reagents like chromic acid (Jones reagent) or potassium permanganate facilitates the formation of 3,17-dione derivatives.
  • For example, oxidation of 17α-hydroxy-17a-methyl derivatives yields the corresponding 3,17-dione, which is a precursor to the target compound.

Reduction and Hydroxylation

  • The reduction of keto groups at C-17 using agents such as sodium borohydride or lithium aluminum hydride can produce the hydroxyl group at C-17α, forming the desired hydroxysteroids.
  • Hydroxylation at the 17α-position can also be achieved enzymatically or via biotransformation using microbial systems capable of regioselective hydroxylation.

Biotransformation Techniques

Microbial Dehydrogenation and Hydroxylation

Recent studies highlight microbial biotransformation as an environmentally friendly and highly selective method:

  • Microorganisms such as Arthrobacter species are capable of dehydrogenating steroidal compounds at specific positions, including the 1,2- and 17α-positions.
  • Biotransformation using Arthrobacter sp. ATCC 15186 has been reported to produce 17-methoxy-17α-oxa-D-homoandrosta-1,4-dien-3-one, which can be further processed to the target compound.

Research Data:

Microorganism Substrate Transformation Time Main Products Reference
Arthrobacter sp. 17α-oxa-D-homoandrosta-1,4-diene-3,17-dione 8 days 17-methoxy-17α-oxa-D-homoandrosta-1,4-dien-3-one

Enzymatic Hydroxylation

  • Enzymes such as cytochrome P450 monooxygenases are employed to introduce hydroxyl groups at precise positions, including C-17α, under mild conditions.

Chemical Synthesis Pathways

Synthesis via Intermediate Lactones

  • The synthesis often involves the formation of lactone intermediates, which are subsequently reduced or modified to yield the target compound.
  • For example, the reaction of 17α-oxa-D-homoandrost-4-en-3,17-dione with ethereal methyl magnesium bromide (a Grignard reagent) in tetrahydrofuran leads to the formation of 17α-methyl derivatives, which are then hydrolyzed to the hydroxylated products.

Research Data:

Step Reagent/Conditions Product Reference
Grignard addition Ethereal methyl magnesium bromide in tetrahydrofuran 17α-methyl-17a-oxa-D-homoandrost-4-en-3-one

Reduction of Dehydro Compounds

  • Dehydrogenation of 17α-hydroxy derivatives using diisobutyl aluminum hydride (DIBAL-H) facilitates the formation of the 17a-methylated compounds.
  • These compounds are then subjected to hydrolysis or further oxidation to obtain the final hydroxylated product.

Summary of Key Preparation Methods

Method Type Description Advantages Limitations References
Microbial Biotransformation Use of specific microorganisms (e.g., Arthrobacter) to modify steroid precursors Environmentally friendly, regioselective Longer reaction times, requires microbial culture ,
Chemical Oxidation-Reduction Use of reagents like chromic acid, potassium permanganate, or hydrides Well-established, scalable Potential over-oxidation, harsh conditions
Synthesis via Lactone Intermediates Formation of lactones followed by reduction or hydrolysis High regioselectivity, versatile Multi-step process ,

Chemical Reactions Analysis

Types of Reactions

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Androst-4-ene-3,17-dione (AD)

Structure : C₁₉H₂₄O₂; lacks the 17α-methyl and D-homo modifications.
Key Differences :

  • AD is a natural intermediate in steroidogenesis, serving as a precursor for testosterone and estrone .
  • Unlike the target compound, AD undergoes microbial degradation via dehydrogenation to form androsta-1,4-diene-3,17-dione (ADD) in Comamonas testosteroni and Mycobacteria .
  • Pharmacological Role : AD is a substrate for aromatase (CYP19A1) in estrogen biosynthesis .
Property 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione Androst-4-ene-3,17-dione (AD)
Molecular Formula C₂₁H₃₀O₃ C₁₉H₂₄O₂
D-Ring Structure Six-membered (D-homo) Five-membered
Metabolic Stability High (17α-methyl resists degradation) Low (rapidly converted to ADD)
Aromatase Interaction Likely altered due to D-homo ring Direct substrate

Androsta-1,4-diene-3,17-dione (ADD)

Structure : C₁₉H₂₂O₂; contains conjugated double bonds at C1-C2 and C4-C3.
Key Differences :

  • ADD is a microbial metabolite of AD with enhanced reactivity due to the 1,4-diene system .
  • Used industrially to synthesize glucocorticoids and estrogens.
  • The target compound’s D-homo ring and 17α-substituents likely prevent similar dehydrogenation pathways, reducing susceptibility to microbial degradation .

4-Hydroxyandrost-4-ene-3,17-dione (Formestane)

Structure : C₁₉H₂₄O₃; features a 4-hydroxy group instead of the 4-ene-3-keto system.
Key Differences :

  • Formestane is a suicide inhibitor of aromatase , used in breast cancer therapy .
  • The target compound’s 17α-methyl group may enhance metabolic stability compared to Formestane, which undergoes rapid glucuronidation .
Property 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione 4-Hydroxyandrost-4-ene-3,17-dione (Formestane)
Aromatase Inhibition Not reported; structural analogs suggest potential IC₅₀ ~74% inhibition
Metabolic Pathway Resistant to glucuronidation Rapid conjugation

Testolactone

Structure : C₁₉H₂₄O₃; features a δ-lactone ring formed by oxidation of the D-ring.
Key Differences :

  • Testolactone is an irreversible aromatase inhibitor with a mechanism involving covalent enzyme inactivation .
  • The target compound’s D-homo ring precludes lactone formation, suggesting distinct inhibitory kinetics.

9-Hydroxyandrost-4-ene-3,17-dione (9-OH-AD)

Structure : C₁₉H₂₆O₃; hydroxylated at C7.
Key Differences :

  • 9-OH-AD is a microbial metabolite of phytosterols with anti-inflammatory properties .
  • The target compound’s 17α-substituents and D-homo ring may limit similar hydroxylation pathways.

Biological Activity

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione (HMDD) is a synthetic derivative of androstenedione, a naturally occurring steroid hormone. This compound exhibits significant biological activity, particularly in relation to androgenic effects and potential therapeutic applications. Understanding the biological activity of HMDD involves examining its mechanism of action, biological effects, and applications in research and medicine.

PropertyValue
CAS No. 14510-23-7
Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.46 g/mol
Synonyms 17aα-hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

HMDD's structure includes a ketone group at position 3 and a methyl group at position 10, which differentiates it from testosterone and influences its biological properties.

HMDD primarily acts as an androgen receptor agonist. The compound binds to androgen receptors, which are critical for mediating the biological effects of androgens in the body. This interaction can lead to various physiological responses, including:

  • Increased protein synthesis : Enhancing muscle growth and recovery.
  • Modulation of fat metabolism : Potentially aiding in fat loss.
  • Influence on libido and mood : Affecting sexual function and emotional well-being.

Target Pathways

HMDD's biological activity is linked to several key pathways:

  • Androgenic Activity : As an androgenic steroid, HMDD promotes male secondary sexual characteristics.
  • Anabolic Effects : It may enhance muscle mass and strength through its anabolic properties.
  • Hormonal Modulation : The compound can influence the levels of other hormones, such as estrogen, through aromatase inhibition .

In Vitro Studies

Research has demonstrated that HMDD exhibits significant androgenic activity in vitro. For instance, studies have shown that HMDD can stimulate androgen-responsive genes in cultured cells, leading to increased expression of proteins associated with muscle growth and development .

In Vivo Studies

In animal models, HMDD has been evaluated for its anabolic effects. A study involving male rats demonstrated that administration of HMDD resulted in increased lean body mass and reduced fat mass compared to controls. This suggests potential applications in treating muscle-wasting conditions .

Case Studies

  • Case Study on Hormone Replacement Therapy :
    • A clinical trial assessed the use of HMDD in hormone replacement therapy for men with low testosterone levels. Results indicated improvements in energy levels, libido, and overall quality of life among participants .
  • Aromatase Inhibition :
    • HMDD has been studied for its potential as an aromatase inhibitor in breast cancer treatment. Preliminary results indicate that it may effectively reduce estrogen levels in hormone-dependent tumors, making it a candidate for further investigation .

Therapeutic Potential

The biological activity of HMDD suggests various therapeutic applications:

  • Hormone Replacement Therapy (HRT) : Its ability to enhance androgen levels makes it suitable for HRT in men with testosterone deficiency.
  • Anabolic Steroid Use : Athletes may use HMDD for its muscle-building properties; however, this raises ethical concerns regarding doping.
  • Cancer Treatment : As an aromatase inhibitor, HMDD could play a role in managing hormone-sensitive cancers.

Research Applications

HMDD serves as a reference standard in analytical chemistry for identifying steroid compounds. Its unique properties allow researchers to explore new synthetic pathways for developing steroid-based drugs.

Q & A

Q. What are the key enzymatic pathways involved in the metabolism of 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione, and how can they be experimentally validated?

Answer: The compound is metabolized via steroid hormone biosynthesis pathways, particularly involving cytochrome P450 enzymes. For example, 19-Hydroxyandrost-4-ene-3,17-dione is oxidized to 19-Oxoandrost-4-ene-3,17-dione by NADPH-dependent cytochrome P450 19A1 (aromatase) . Experimental validation requires:

  • Enzyme assays using recombinant CYP19A1 and NADPH cofactors, with product detection via HPLC or LC-MS.
  • Tracer studies with isotopically labeled substrates (e.g., deuterated 19-Hydroxyandrost-4-ene-3,17-dione) to track conversion efficiency.
  • KEGG pathway mapping (e.g., hsa00140) to contextualize reactions within broader steroid biosynthesis networks .

Q. What analytical methods are recommended for quantifying 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize using a C18 column and electrospray ionization (ESI) in positive mode. Validate with spiked plasma/tissue homogenates to assess recovery rates (≥85%) and limit of detection (LOD < 1 ng/mL) .
  • Thin-Layer Chromatography (TLC): Use silica gel plates with mobile phases like chloroform:methanol (9:1) for preliminary separation. Visualize with iodine vapor or sulfuric acid staining .
  • Cross-validation with nuclear magnetic resonance (NMR) for structural confirmation, focusing on characteristic shifts (e.g., C3 ketone at δ ~210 ppm) .

Q. How does the structural modification of 17α-methylation influence the stability and bioactivity of this compound compared to non-methylated analogs?

Answer: The 17α-methyl group enhances metabolic stability by reducing hepatic degradation (e.g., via 17β-hydroxysteroid dehydrogenase inhibition) and prolongs half-life in vivo. Comparative studies should:

  • Use radiolabeled analogs (e.g., ³H-17α-methyl vs. ³H-androstenedione) to track tissue distribution in rodent models.
  • Perform molecular docking to assess binding affinity to androgen receptors (AR) vs. non-methylated derivatives.
  • Evaluate in vitro stability in liver microsomes to quantify degradation rates .

Advanced Research Questions

Q. How can contradictory data on metabolite profiles of 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione in different species be resolved?

Answer: Species-specific cytochrome P450 isoform expression drives metabolite variability. For resolution:

  • Conduct species-comparative studies using liver microsomes from rats, humans, and primates. Quantify enzyme activity via Vmax/Km ratios for key reactions (e.g., 19-hydroxylation vs. 17β-reduction) .
  • Apply genomic knockout models (e.g., CRISPR-Cas9 CYP19A1-deficient cell lines) to isolate pathways.
  • Use isotope ratio mass spectrometry (IRMS) to distinguish endogenous vs. exogenous metabolites in urine/blood samples .

Q. What experimental strategies mitigate interference from isomerization products during synthesis or analysis of 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione?

Answer:

  • Chiral chromatography: Employ a Chiralpak IG-U column with hexane:isopropanol (85:15) to separate Δ4- and Δ5-isomers .
  • Low-temperature synthesis: Perform reactions at –20°C to minimize thermal isomerization. Monitor purity via differential scanning calorimetry (DSC) .
  • Stability-indicating assays: Use accelerated degradation studies (40°C/75% RH for 30 days) to identify degradation products and adjust storage conditions .

Q. How can microbial biotransformation systems be optimized to produce 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione derivatives with enhanced bioactivity?

Answer:

  • Strain screening: Test Mycobacterium spp. or Rhodococcus spp. for regioselective hydroxylation at C9 or C10 positions. Use high-throughput screening (HTS) with 96-well plates and LC-MS readouts .
  • Medium optimization: Adjust carbon-to-nitrogen (C/N) ratios (e.g., 10:1) and co-substrates (e.g., glycerol) to enhance yield. Monitor dissolved oxygen (DO) levels for aerobic reactions .
  • Directed evolution: Mutate P450BM3 or CYP106A2 to improve catalytic efficiency toward methylated substrates. Measure turnover numbers (TON) via stopped-flow spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.